2-((p-Dimethylaminobenzylidene)amino)-1-butanol
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Overview
Description
2-((p-Dimethylaminobenzylidene)amino)-1-butanol is an organic compound that features a benzylidene group substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((p-Dimethylaminobenzylidene)amino)-1-butanol typically involves the condensation of p-dimethylaminobenzaldehyde with an appropriate amine under controlled conditions. One common method involves the reaction of p-dimethylaminobenzaldehyde with butylamine in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and microwave-assisted synthesis have been explored to reduce environmental impact and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-((p-Dimethylaminobenzylidene)amino)-1-butanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-((p-Dimethylaminobenzylidene)amino)-1-butanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research has explored its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((p-Dimethylaminobenzylidene)amino)-1-butanol involves its interaction with molecular targets through various pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-((p-Dimethylaminobenzylidene)amino)-1-butanol is unique due to its specific structural features, such as the presence of both a benzylidene and a dimethylamino group. These features confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
73758-39-1 |
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Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylideneamino]butan-1-ol |
InChI |
InChI=1S/C13H20N2O/c1-4-12(10-16)14-9-11-5-7-13(8-6-11)15(2)3/h5-9,12,16H,4,10H2,1-3H3 |
InChI Key |
SJNKKMVAIQTQHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)N=CC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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